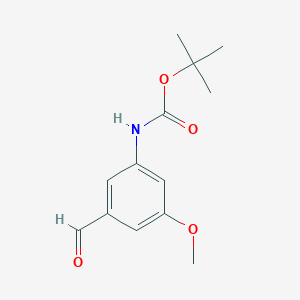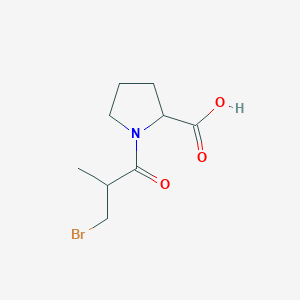
(3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple acetoxy groups and a pent-4-enoxy substituent on an oxane ring. Its unique structure makes it a subject of interest in synthetic chemistry and biomedical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule, such as a glucopyranoside derivative. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using acetyl groups to prevent unwanted side reactions.
Introduction of the Pent-4-enoxy Group: The pent-4-enoxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the glucopyranoside is replaced by the pent-4-enoxy group.
Final Acetylation: The final step involves acetylating the remaining hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove acetyl groups or to alter the oxidation state of the molecule.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound shows promise as a therapeutic agent. Its unique structure allows it to target specific molecular pathways, potentially leading to new treatments for diseases such as cancer and inflammation.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products.
作用机制
The mechanism of action of (3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
Similar Compounds
4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside: This compound shares a similar glucopyranoside backbone but differs in the positioning and number of acetyl groups.
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives:
Uniqueness
(3,4,5-Triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds.
属性
分子式 |
C19H28O10 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
(3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3 |
InChI 键 |
RUZLEKUIXNODKZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






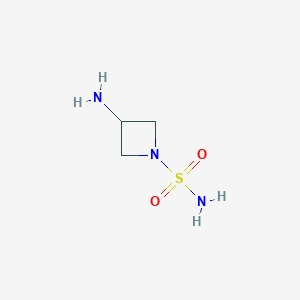

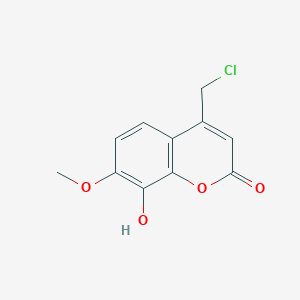
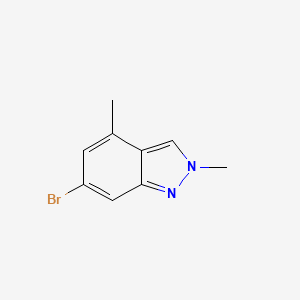
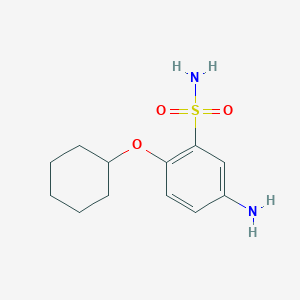

![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)

